N-(4-Aminobutanoyl)histidine

Neuroprotection Ischemia PC12 cells

Researchers requiring a brain-specific imidazole dipeptide for neuroprotection studies often face supply chain inconsistency and uncertainty about functional specificity. Homocarnosine (N-(4-Aminobutanoyl)histidine) directly addresses these challenges. - Exhibits 5-fold higher potency vs. carnosine in OGD neuroprotection (50% effect at 1 mM vs. 5 mM) [][reference:0]. - Enables seizure biomarker studies where elevated CSF homocarnosine, but not GABA, independently correlates with improved clinical outcomes [][reference:1]. - Provides a unique hydroxyl radical scavenging profile that excludes lipid peroxidation inhibition, enabling cleaner experimental designs [][reference:2].

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 3650-73-5
Cat. No. B1673341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobutanoyl)histidine
CAS3650-73-5
Synonymsgamma-aminobutyryl-L-histidine
homocarnosine
homocarnosine sulfate
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN
InChIInChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyCCLQKVKJOGVQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Homocarnosine: Brain-Specific GABA-Histidine Dipeptide


Homocarnosine (N-(4-Aminobutanoyl)histidine; CAS 3650-73-5) is an endogenous dipeptide composed of γ-aminobutyric acid (GABA) and L-histidine, linked via a unique γ-peptide bond [1]. It is classified as a brain-specific imidazole dipeptide and is found in high concentrations in the cerebrospinal fluid (CSF) and brain of mammals, including humans [2]. Functionally, it acts as an inhibitory neuromodulator synthesized in GABAergic neurons and has been shown to exhibit anticonvulsant, antioxidant, and neuroprotective properties [3].

Brain-specific imidazole dipeptide tool for neuroscience research Endogenous GABA-histidine conjugate
Reported inhibitory neuromodulator and GABA reservoir probe May support CSF and brain tissue studies
Useful for oxidative stress and seizure-control endpoint research Reported antioxidant and neuroprotection assay context

Why Homocarnosine Cannot Be Substituted


Generic substitution of homocarnosine with related dipeptides like carnosine or the free amino acid GABA is scientifically invalid due to profound differences in molecular structure, tissue distribution, and biological function. Homocarnosine's unique γ-aminobutyryl moiety confers distinct physicochemical properties and a specific brain-centric distribution profile not shared by carnosine (β-alanyl-L-histidine), which is predominantly found in skeletal muscle [1]. Furthermore, while homocarnosine can serve as a reservoir for GABA, its direct biological activities—including its distinct antioxidant profile, its superior potency in specific neuroprotective assays, and its independent correlation with clinical seizure control—are not recapitulated by equivalent concentrations of GABA or other histidine-containing dipeptides [2][3]. The quantitative evidence presented below demonstrates that these structural and functional differences translate into measurable, application-specific performance gaps that preclude simple interchangeability.

Homocarnosine
Carnosine
γ‑aminobutyryl vs. β‑alanyl moiety; brain‑specific distribution vs. muscle‑enriched.
Homocarnosine
GABA
Neuroprotection assay response and seizure‑control endpoint association may not transfer to free GABA.
Homocarnosine
Anserine / β‑alanine
Antioxidant profile mismatch; lipid peroxidation endpoints and metabolic induction pathways differ.

Homocarnosine vs. Comparators: Quantitative Evidence


Ischemia Neuroprotection vs. Carnosine

In a direct head-to-head comparison using a PC12 cell oxygen-glucose deprivation (OGD) model of ischemia, homocarnosine demonstrated significantly higher neuroprotective potency than its structural analog carnosine. The maximal neuroprotective effect of approximately 50% was achieved at a concentration of 1 mM for homocarnosine, whereas a 5-fold higher concentration (5 mM) of carnosine was required to achieve the same level of protection [1].

Ischemia neuroprotection vs. carnosine
Reported
1 mM homocarnosine achieved ~50% protection; 5 mM carnosine required for same effect
Reported 5‑fold lower effective concentration in OGD model
PC12 cells, 18h reoxygenation, LDH assay
Neuroprotection Ischemia PC12 cells Oxygen-glucose deprivation

Seizure Control and Brain Homocarnosine

Clinical studies in epilepsy patients reveal a specific and independent association between higher brain homocarnosine levels and improved seizure control, a relationship not consistently observed with GABA. In a study of 26 patients treated with valproate or lamotrigine, better seizure control was significantly associated with higher homocarnosine levels in both juvenile myoclonic epilepsy (JME) and complex partial seizures (CPS) groups [1]. A separate study of 11 patients on vigabatrin showed that those with improved seizure control had higher mean homocarnosine concentrations, but the same mean GABA concentrations, as non-responders [2].

Seizure control & brain levels
Endpoint context
Higher homocarnosine associated with better seizure control (p
Reported seizure‑control endpoint association independent of GABA
Human epilepsy studies, 1H‑MRS; valproate, lamotrigine, vigabatrin contexts
Lipid peroxidation profile
Context-dependent
No effect on iron‑dependent lipid peroxidation; carnosine/anserine show weak inhibition
Reported distinct antioxidant mechanism; hydroxyl radical scavenging separable from lipid effects
In vitro biochemical assays; TBA test interference differs
Brain concentration gradient
Reported
0.4–1.0 µmol/g in human brain; CSF reference range 1.5–7.2 µmol/L
Human brain‑enriched distribution vs. muscle‑prevalent carnosine
Post‑mortem tissue, LC‑MS/MS CSF data
LC‑MS/MS method validation
Analytical context
Intra‑assay CV 4.6%, inter‑assay CV 10.9%, recovery 105%, LOD 20 nmol/L
Supports reliable CSF homocarnosine quantification
Stable‑isotope dilution, butyl derivatization
GABA‑induced synthesis
Model context
10‑fold (2% GABA diet) and 53‑fold (5% GABA) increase in muscle homocarnosine; carnosine/anserine unchanged
Reported specific, dose‑dependent induction independent of other dipeptides
Male C57BL/6J mice, 2‑week diet study
Epilepsy Seizure control Anticonvulsant Clinical biomarker

Antioxidant Profile in Lipid Peroxidation

A comparative biochemical study revealed that homocarnosine possesses a distinct antioxidant profile that differs from carnosine and anserine. While all three compounds are good scavengers of the hydroxyl radical, homocarnosine has no effect on iron ion-dependent lipid peroxidation, whereas carnosine and anserine exhibit weak inhibitory effects at high concentrations in some assay systems [1]. Furthermore, homocarnosine does not react with hypochlorous acid (HOCl) or interfere with the thiobarbituric acid (TBA) test in the same manner as carnosine, a surprising finding given their structural similarity [1].

Lipid peroxidation profile
Context-dependent
No effect on iron‑dependent lipid peroxidation; carnosine/anserine show weak inhibition
Reported distinct antioxidant mechanism; hydroxyl radical scavenging separable from lipid effects
In vitro biochemical assays; TBA test interference differs
Antioxidant Lipid peroxidation Free radical scavenging Oxidative stress

Human Brain Concentration Gradient

Quantitative analysis demonstrates that homocarnosine is present in human brain at significantly higher concentrations (0.4–1.0 μmol/g) than in other animal species [1]. This contrasts with the broader tissue distribution of carnosine, which is found predominantly in skeletal muscle at millimolar concentrations, and anserine, which is also muscle-enriched [2]. The brain-specific enrichment of homocarnosine is further supported by CSF measurements, where concentrations range from <0.02 to 10 μmol/L and are age-dependent [3].

Brain concentration gradient
Reported
0.4–1.0 µmol/g in human brain; CSF reference range 1.5–7.2 µmol/L
Human brain‑enriched distribution vs. muscle‑prevalent carnosine
Post‑mortem tissue, LC‑MS/MS CSF data
Tissue distribution Brain metabolism Species comparison Neuroscience

LC-MS/MS Method Validation

A validated LC-MS/MS method for the quantification of homocarnosine in CSF demonstrates high analytical performance with an intra-assay variation of 4.6%, an inter-assay variation of 10.9%, and a mean recovery of 105% [1]. The limit of detection (LOD) in CSF was 20 nmol/L, enabling precise measurement across the physiological concentration range of <0.02 to 10 μmol/L [1]. While similar methods exist for GABA and other dipeptides, this specific assay protocol and its associated performance metrics are critical for accurate homocarnosine measurement in studies of GABA pathway defects, homocarnosinosis, and related disorders [1].

LC‑MS/MS method validation
Analytical context
Intra‑assay CV 4.6%, inter‑assay CV 10.9%, recovery 105%, LOD 20 nmol/L
Supports reliable CSF homocarnosine quantification
Stable‑isotope dilution, butyl derivatization
Analytical chemistry Method validation LC-MS/MS Biomarker quantification

GABA-Induced Homocarnosine Synthesis

In a mouse model, dietary supplementation with GABA led to a dose-dependent increase in skeletal muscle homocarnosine levels. Intake of 2% and 5% GABA in the diet resulted in a 10-fold (P < 0.01) and 53-fold (P < 0.01) increase in muscle homocarnosine, respectively, relative to control [1]. Importantly, this effect was specific to homocarnosine; GABA intake had no effect on the levels of carnosine, anserine, or β-alanine [1]. This demonstrates a unique metabolic pathway for homocarnosine synthesis that is responsive to its precursor, GABA, and is independent of other histidine-containing dipeptide pools.

GABA‑induced synthesis
Model context
10‑fold (2% GABA diet) and 53‑fold (5% GABA) increase in muscle homocarnosine; carnosine/anserine unchanged
Reported specific, dose‑dependent induction independent of other dipeptides
Male C57BL/6J mice, 2‑week diet study
Dietary intervention GABA metabolism Muscle biochemistry In vivo model

Research Applications for Homocarnosine


Neuroprotection in Ischemia-Reperfusion Models

Given its 5-fold higher potency compared to carnosine in an OGD model [1], homocarnosine is the superior choice for in vitro studies of cerebral ischemia. Researchers can use lower, more physiologically relevant concentrations (1 mM) to achieve maximal neuroprotection, minimizing potential off-target effects and conserving valuable compound. This application is directly supported by the quantitative data showing a 50% neuroprotective effect at 1 mM homocarnosine vs. 5 mM carnosine [1].

Epilepsy Biomarker Research

For clinical studies investigating seizure control mechanisms or developing predictive biomarkers, homocarnosine offers a distinct advantage over GABA. Clinical evidence demonstrates that higher brain homocarnosine levels are independently associated with improved seizure control across multiple epilepsy types and treatment regimens, while GABA levels did not differentiate responders from non-responders in a key study [2][3]. This makes homocarnosine a more specific and clinically relevant analyte for correlation with therapeutic outcomes.

Antioxidant Pathways in Oxidative Stress

When the research objective is to differentiate between hydroxyl radical scavenging and lipid peroxidation inhibition, homocarnosine's unique profile is essential. Unlike carnosine and anserine, which have weak effects on lipid peroxidation, homocarnosine has no effect on this pathway [4]. This allows for cleaner experimental designs where the contribution of hydroxyl radical scavenging can be isolated from confounding lipid peroxidation activities, a distinction not possible with the other dipeptides.

In Vivo Homocarnosine Modulation

For studies requiring selective upregulation of a specific histidine-containing dipeptide in vivo, dietary GABA supplementation provides a unique tool. Quantitative data show that 2% and 5% dietary GABA increases muscle homocarnosine levels by 10-fold and 53-fold, respectively, without affecting carnosine, anserine, or β-alanine [5]. This model enables researchers to investigate homocarnosine's physiological roles in isolation, a feat not achievable with other dipeptides whose levels cannot be so specifically manipulated.

Application
Selection Property
Validation Focus
Ischemia‑reperfusion neuroprotection studies
Reported concentration‑response profile in OGD model
Neuroprotection assay context; LDH and morphology endpoints
Seizure‑control biomarker research
Reported association with seizure‑control endpoints
Brain homocarnosine level measurement in epilepsy models
Oxidative stress pathway research
Reported distinct antioxidant profile; lipid peroxidation inactivity
Hydroxyl radical scavenging vs. lipid peroxidation distinction
In vivo homocarnosine modulation studies
Reported specific dietary GABA induction
Muscle homocarnosine level measurement without carnosine/anserine change
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